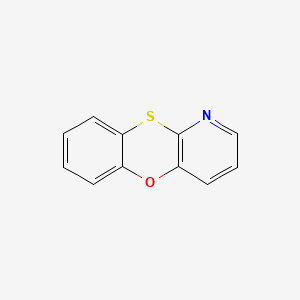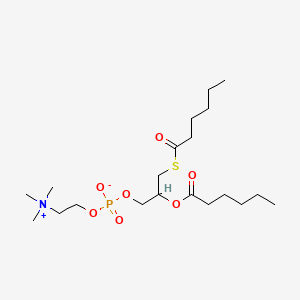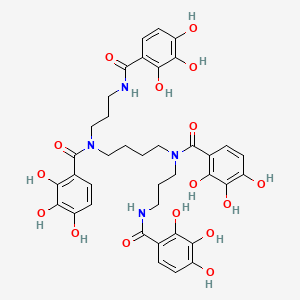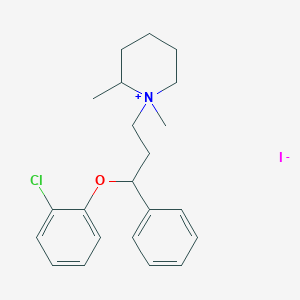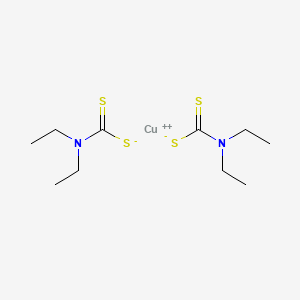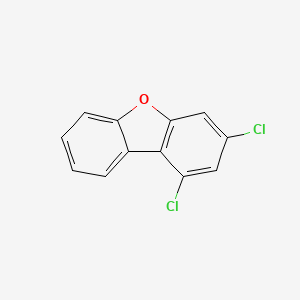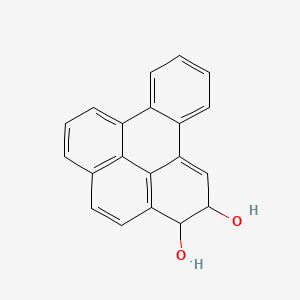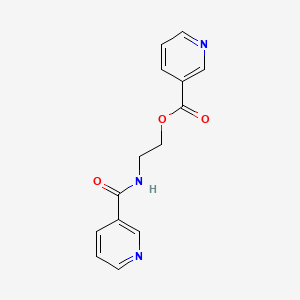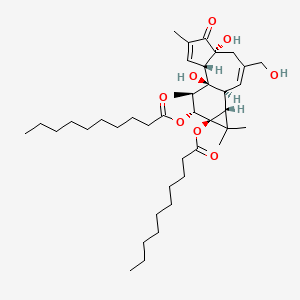
Phorbol-12,13-didecanoate
Overview
Description
Phorbol-12,13-didecanoate is a chemical compound known for its role as a transient receptor potential vanilloid 4 (TRPV4) agonist. It is a derivative of phorbol, a natural product found in the seeds of the Croton tiglium plant. This compound has been extensively studied for its biological activities, particularly its ability to promote calcium influx in cells .
Biochemical Analysis
Biochemical Properties
Phorbol-12,13-didecanoate plays a significant role in biochemical reactions by acting as a strong promoter of nitric oxide (NO) and a potent activator of protein kinase C. It promotes the expression of inducible nitric oxide synthase (iNOS) in cultured hepatocytes . Additionally, this compound is known to interact with transient receptor potential vanilloid 4 (TRPV4), promoting extracellular calcium influx into cells .
Cellular Effects
This compound significantly alters the growth properties of early passage normal human skin cells in vitro. Continuous treatment with this compound results in a substantial increase in saturation density and promotes anchorage-independent growth of normal human cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by activating TRPV4, which leads to increased calcium influx and subsequent cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TRPV4, a calcium-permeable cation channel. This compound binds to TRPV4, leading to channel activation and increased intracellular calcium levels . This activation is associated with rigid-body rotation of the intracellular ankyrin repeat domain, which is constrained by interaction with membrane-anchored RhoA . Additionally, this compound activates protein kinase C, which plays a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been shown to have antidipsogenic effects when injected into the cerebroventricle, inhibiting water intake under normal conditions . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, administration of nerve growth factor (NGF) caused significant sensitization to heat and von Frey stimuli in TRPV4 wild-type and knockout mice, but only TRPV4 wild-type mice showed sensitization to noxious pressure . This compound stimulated a dose-dependent increase in intracellular calcium levels in neurons, with the proportion of responding neurons and magnitude of increase unaffected by genotype .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium homeostasis and cellular responses. It interacts with TRPV4 and RhoA, influencing calcium influx and subsequent cellular processes . The compound’s role in these pathways highlights its importance in cellular metabolism and signaling.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is known to activate TRPV4, which is expressed in various tissues, including the skin, lung, and kidney . This activation leads to changes in the localization and accumulation of the compound within cells.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with TRPV4. This interaction directs the compound to specific compartments or organelles, influencing its activity and function . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and subsequent cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phorbol-12,13-didecanoate is synthesized through esterification of phorbol with decanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Phorbol-12,13-didecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Phorbol-12,13-didecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate calcium signaling pathways and cellular responses to TRPV4 activation.
Medicine: Studied for its potential therapeutic applications in treating conditions related to calcium dysregulation, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Mechanism of Action
Phorbol-12,13-didecanoate exerts its effects primarily through the activation of the transient receptor potential vanilloid 4 (TRPV4) channel. Upon binding to TRPV4, the compound promotes the influx of calcium ions into the cell, leading to various downstream cellular responses. This activation is independent of other known TRPV4 agonists, indicating a unique mechanism of action .
Comparison with Similar Compounds
Phorbol-12,13-didecanoate is unique among phorbol esters due to its specific activation of TRPV4. Similar compounds include:
Phorbol-12-myristate-13-acetate (PMA): Known for its role as a protein kinase C activator and tumor promoter.
Phorbol-12,13-dibutyrate: Another phorbol ester with distinct biological activities.
4α-Phorbol-12,13-didecanoate: A stereoisomer with different biological properties
This compound stands out due to its selective activation of TRPV4 and its unique effects on calcium signaling pathways, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOSGFYDFDYMCW-MWRBZVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947810 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24928-17-4 | |
| Record name | Phorbol 12,13-didecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12,13-didecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phorbol-12,13-didecanoate exert its biological effects?
A1: this compound primarily acts by binding to and activating Protein Kinase C (PKC), a family of enzymes involved in various cellular processes like cell growth, differentiation, and apoptosis. [, , , , , , , , , ] This activation leads to downstream phosphorylation events that ultimately alter gene expression and cellular behavior. [, , , ] You can find more details about the specific signaling pathways affected by PKC activation in the provided research papers. [Link to reference list at the end of the section]
Q2: Does the biological activity of this compound depend on its interaction with PKC?
A2: While PKC activation is a primary mechanism, research suggests this compound might also exert some effects independent of PKC. For instance, it can directly interact with lipid bilayers, potentially influencing membrane properties like viscosity and calcium ion transport. [] Further research is needed to fully elucidate these PKC-independent effects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C36H58O8, and its molecular weight is 622.8 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not focus on detailed spectroscopic characterization, techniques like NMR and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound.
Q5: Are there specific concerns regarding the stability of this compound in different experimental settings?
A6: this compound can be susceptible to degradation, particularly through enzymatic hydrolysis. [, , ] This degradation is influenced by factors like temperature, pH, and the presence of enzymes like esterases.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not known to possess intrinsic catalytic activity. Its biological effects primarily stem from its ability to bind to and modulate the activity of target proteins like PKC.
Q7: How does the structure of this compound relate to its biological activity?
A7: Research has highlighted the importance of specific structural features in this compound for its activity:
- The presence of long-chain fatty acid esters at positions 12 and 13: These are crucial for tumor-promoting activity, with longer chains generally leading to greater potency. []
- The configuration at the C-4 position: The 4β configuration is generally associated with higher activity compared to the 4α configuration. [] This is evident from studies comparing the effects of this compound (4β) with its less active isomer, 4α-Phorbol-12,13-didecanoate. [, , , ]
Q8: What strategies can be employed to enhance the stability of this compound in formulations?
A8: Strategies to improve the stability of this compound formulations could involve:
Q9: Are there specific SHE regulations regarding the handling and disposal of this compound?
A9: As a potentially hazardous substance, this compound should be handled and disposed of following appropriate safety regulations and guidelines. Researchers should consult relevant safety data sheets and institutional policies for safe handling procedures.
Q10: What is known about the pharmacokinetics of this compound?
A10: While the provided research papers do not delve into detailed pharmacokinetic studies, such investigations would typically involve assessing the absorption, distribution, metabolism, and excretion of this compound in animal models.
Q11: What are the common in vitro models used to study the effects of this compound?
A11: The provided research utilizes various cell lines to investigate this compound's effects, including:
- Chinese hamster V79 cells: Employed in metabolic cooperation assays. []
- Human teratocarcinoma cells (PA-1): Used as a human cell-based model for studying inhibitors of metabolic cooperation. []
- Mouse peritoneal macrophages: To study the induction of chemotaxis. []
- Rat liver cells: To investigate the stimulation of prostaglandin synthesis. []
Q12: What is the significance of studying the effects of this compound on sterol metabolism in mouse skin?
A13: Research has shown that this compound can alter sterol metabolism in mouse skin, particularly when administered after a carcinogen like 20-methylcholanthrene. [] These changes in sterol metabolism, specifically the depletion of certain sterols, are thought to be linked to the tumor-promoting activity of this compound. []
Q13: What are the potential toxicological concerns associated with this compound?
A13: this compound is a known tumor promoter. Exposure to this compound should be minimized, and appropriate safety precautions should be taken during handling and disposal.
Q14: Are there known biomarkers for assessing the biological effects of this compound?
A16: While specific biomarkers are not extensively discussed in the provided research, changes in the expression of certain proteins, like ornithine decarboxylase, have been used as indicators of this compound activity in cell culture. [] Further research is needed to identify reliable biomarkers for monitoring the effects of this compound in vivo.
Q15: How is this compound typically quantified in biological samples?
A15: Common analytical techniques for quantifying this compound include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
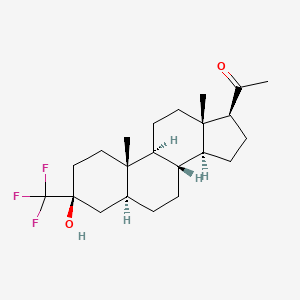
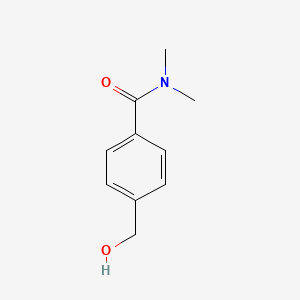
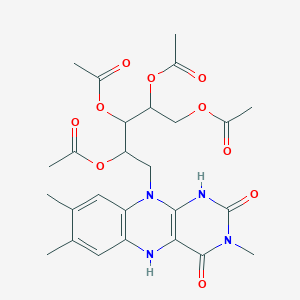

![N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1211237.png)
